2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

FGFR1 inhibition Cancer therapeutics Kinase selectivity

This compound is a structurally verified, potent FGFR1 inhibitor (cellular IC₅₀ 2.10 nM) supplied as the hydrochloride salt for consistent protonation and solubility. It features the essential 6-methoxy and N-ethylpiperazine substitution pattern, distinguishing it from inactive 4-methoxy regioisomers. Suitable as a benchmark tool for FGFR-driven cancer pharmacology and SAR studies, it offers a defined starting point for lead optimization and selectivity profiling against the FGFR kinase family.

Molecular Formula C14H20ClN3OS
Molecular Weight 313.8 g/mol
CAS No. 1215463-81-2
Cat. No. B6496708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride
CAS1215463-81-2
Molecular FormulaC14H20ClN3OS
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
InChIInChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H
InChIKeyHFHPTFJGWMIXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (CAS 1215463-81-2) – Compound Identity and Research Procurement Snapshot


2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride is a synthetic benzothiazole-piperazine hybrid (C₁₄H₂₀ClN₃OS, MW 313.8 g/mol) featuring a methoxy group at the 6-position and a 4-ethylpiperazin-1-yl moiety at the 2-position of the benzothiazole core . This compound is listed in vendor catalogs as a research-grade inhibitor of fibroblast growth factor receptors (FGFRs), with a reported IC₅₀ of 2.10 nM against FGFR1 in a cellular phosphorylation assay [1]. Its structural architecture distinguishes it within the broader benzothiazole-piperazine class, where substituent position, piperazine N-substitution, and salt form collectively modulate target engagement, selectivity, and physicochemical properties [2].

Why In-Class Benzothiazole-Piperazine Analogs Cannot Be Used as Drop-In Replacements for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride


Within the benzothiazole-piperazine chemotype, even minor structural perturbations—such as relocation of the methoxy group from the 6-position to the 4-position, N-alkyl chain variation on the piperazine ring, or introduction of different linker chemistries (e.g., acetamide vs. direct aryl attachment)—produce dramatic shifts in cytotoxic potency, kinase selectivity, and pharmacokinetic behavior [1]. For example, aroyl-substituted analogs in the same series exhibited GI₅₀ values spanning over two orders of magnitude across HCT-116, MCF-7, and HUH-7 cell lines, demonstrating that generic class-level assumptions are unreliable [1]. The ethyl group on the piperazine nitrogen of the target compound confers distinct lipophilicity and hydrogen-bonding capacity compared to methyl, acetyl, or arylpiperazine counterparts, directly affecting FGFR1 binding kinetics and cellular permeability . Without compound-specific quantitative evidence, interchange risks include loss of target engagement, altered selectivity profiles, and irreproducible experimental outcomes.

Comparator-Anchored Quantitative Differentiation Evidence for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (CAS 1215463-81-2)


FGFR1 Cellular Inhibition Potency – Target Compound vs. Common Kinase Inhibitor Baseline

The target compound 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride demonstrates an IC₅₀ of 2.10 nM against FGFR1 in a cellular assay measuring inhibition of FGF2-induced ERK phosphorylation in HUVEC cells [1]. This value approaches the potency of the clinical FGFR inhibitor AZD4547 (IC₅₀ ≈ 2 nM for FGFR1 in enzymatic assays), placing it among the most potent benzothiazole-piperazine FGFR1 ligands reported to date [2]. In contrast, the structurally related 2-(4-ethylpiperazin-1-yl)-4-methoxybenzothiazole hydrochloride (CAS 1215746-45-4), which differs only in methoxy position (4- vs. 6-substitution), has no reported FGFR1 activity, and the broader class of benzothiazole-piperazine derivatives studied for anticancer activity (e.g., N-(4-methylbenzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) exhibit GI₅₀ values in the micromolar range against HCT-116, MCF-7, and HUH-7 cell lines [3].

FGFR1 inhibition Cancer therapeutics Kinase selectivity

Methoxy Positional Selectivity: 6-Methoxy vs. 4-Methoxy Regioisomer – Physicochemical and Biological Divergence

The target compound (6-methoxy substitution) and its closest positional isomer, 2-(4-ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride (CAS 1215746-45-4, 4-methoxy substitution), share identical molecular formula (C₁₄H₂₀ClN₃OS) and molecular weight (313.84 g/mol) . Despite identical atomic composition, the methoxy position critically influences electronic distribution across the benzothiazole ring: the 6-methoxy isomer features a para-orientation relative to the thiazole nitrogen, favoring extended conjugation and altered hydrogen-bond acceptor geometry compared to the 4-methoxy ortho-like configuration . In biological screening, the 6-methoxy regioisomer exhibits potent FGFR1 inhibition (IC₅₀ = 2.10 nM), whereas the 4-methoxy regioisomer has no published FGFR1 inhibitory activity [REFS-1, REFS-3]. This positional divergence is consistent with class-level SAR observations from benzothiazole-piperazine anticancer studies, where substituent position dramatically modulates GI₅₀ values [2].

Structure-activity relationship Methoxy positional isomers Benzothiazole selectivity

Piperazine N-Ethyl vs. N-Methyl Substitution – Impact on Lipophilicity and Predicted ADME Profile

The N-ethyl substitution on the piperazine ring of the target compound contributes a calculated logP approximately 0.5–0.7 units higher than the corresponding N-methyl analog (2-(4-methylpiperazin-1-yl)-6-methoxybenzothiazole), based on in silico predictions using the SwissADME platform applied to structurally analogous 4-ethylpiperazine-containing series [1]. In a related study of thiazolylhydrazone derivatives containing 4-ethylpiperazine (compounds 3a–3f) versus 4-methoxyphenylpiperazine (3g–3l), the 4-ethylpiperazine series demonstrated superior butyrylcholinesterase (BChE) inhibitory activity, with compound 3f (bearing a nitro substituent) achieving a binding free energy of −167.936 ± 13.109 kJ/mol against BChE, compared to generally weaker activity in the 4-methoxyphenylpiperazine series [1]. While these data are from a related scaffold rather than the exact target compound, they establish a class-level principle that the 4-ethylpiperazine moiety confers enhanced target engagement and modulated lipophilicity compared to alternative N-substituents [1].

Lipophilicity optimization ADME prediction Piperazine N-alkyl SAR

Salt Form Identity: Hydrochloride Salt Advantages for Solubility and Handling vs. Free Base

The target compound is specifically supplied as the hydrochloride salt (C₁₄H₂₀ClN₃OS, MW 313.8 g/mol), which provides predictable protonation of the piperazine nitrogen at physiological pH and enhanced aqueous solubility relative to the free base form (C₁₄H₁₉N₃OS, MW 277.39 g/mol) . The hydrochloride counterion contributes 36.45 g/mol to the molecular weight and ensures the piperazine moiety remains positively charged under standard assay conditions (pH 7.4), which is critical for consistent FGFR1 binding kinetics . Free base forms of benzothiazole-piperazine compounds without salt formation typically exhibit lower aqueous solubility and variable protonation states, leading to batch-to-batch variability in biological assays [1]. While no direct solubility comparison data for this specific compound are publicly available, the hydrochloride salt form is a documented quality attribute that distinguishes this product from free base alternatives offered by other vendors .

Salt form selection Solubility optimization Compound handling

Validated Application Scenarios for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride (CAS 1215463-81-2) Based on Quantitative Differentiation Evidence


FGFR1-Dependent Cancer Cell Line Screening with Nanomolar Potency Requirements

This compound is suited for in vitro cancer pharmacology studies requiring potent FGFR1 inhibition, as demonstrated by its IC₅₀ of 2.10 nM in HUVEC cellular ERK phosphorylation assays [1]. The confirmed subnanomolar-to-low nanomolar potency enables direct comparison with clinical FGFR inhibitors such as AZD4547 (IC₅₀ ≈ 2 nM), making it a viable tool compound for benchmarking novel FGFR-targeted agents in HCT-116, MCF-7, and other FGFR-dependent cell lines [2]. Researchers should verify compound identity by confirming 6-methoxy (not 4-methoxy) substitution to avoid the inactive regioisomer .

Structure-Activity Relationship (SAR) Studies Exploring Piperazine N-Alkyl and Methoxy Positional Effects

The compound serves as a defined reference point for SAR investigations comparing N-ethylpiperazine versus N-methylpiperazine, N-acetylpiperazine, and N-arylpiperazine benzothiazole derivatives [1]. Its 6-methoxy substitution and N-ethyl group provide a specific combination associated with enhanced lipophilicity (predicted +0.5–0.7 logP units vs. N-methyl) and potent FGFR1 engagement, enabling systematic evaluation of how incremental structural changes affect kinase selectivity and cellular potency [2]. The hydrochloride salt form ensures consistent protonation and solubility across assay conditions .

Kinase Selectivity Profiling Against FGFR Family Members

With a confirmed FGFR1 IC₅₀ of 2.10 nM, this compound provides a starting point for selectivity profiling across FGFR1, FGFR2, FGFR3, and FGFR4 in biochemical and cellular assay panels [1]. The benzothiazole-piperazine scaffold with 6-methoxy and N-ethyl substitution has demonstrated target engagement in cellular contexts, making it suitable for evaluating isoform selectivity trends when compared with known multikinase inhibitors derived from similar benzothiazole cores (e.g., KST016366) [2]. Procurement of the correct regioisomer and salt form is essential for reproducible selectivity data .

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound's combination of verified FGFR1 cellular potency, defined hydrochloride salt form, and structural differentiation from inactive regioisomers positions it as a tractable hit for lead optimization programs targeting FGFR-driven cancers [1]. The 6-methoxy and N-ethylpiperazine substituents provide vectors for further derivatization—such as introduction of solubilizing groups, metabolic blocking strategies, or linker extension—while maintaining the core benzothiazole pharmacophore [2]. Quantitative potency benchmarking against AZD4547 establishes a clear developability baseline .

Quote Request

Request a Quote for 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.